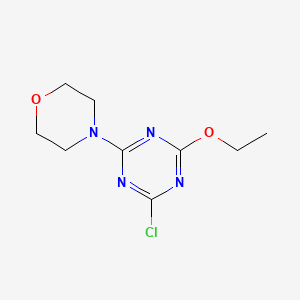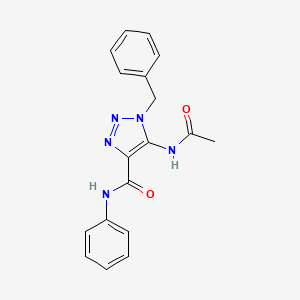![molecular formula C19H17Br2NO5 B15005724 2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B15005724.png)
2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate is a complex organic compound that features a combination of bromophenyl, furan, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenyl compounds to form 4-bromophenyl derivatives.
Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving appropriate precursors.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of cyclization and functional group transformations.
Coupling Reactions: The final step involves coupling the bromophenyl, furan, and piperidine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and furan moieties may facilitate binding to specific sites, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate: shares similarities with other bromophenyl and furan-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H17Br2NO5 |
|---|---|
Peso molecular |
499.1 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 1-(5-bromofuran-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H17Br2NO5/c20-14-3-1-12(2-4-14)15(23)11-26-19(25)13-7-9-22(10-8-13)18(24)16-5-6-17(21)27-16/h1-6,13H,7-11H2 |
Clave InChI |
LZRXYGIGAAJBDI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B15005645.png)
![3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B15005648.png)
![4-hydroxy-1-(4-methoxyphenyl)-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15005656.png)
![2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B15005675.png)
![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005690.png)


![(6E)-2-ethyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15005704.png)
![(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15005708.png)
![(5E)-5-(4-chlorobenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B15005710.png)
![2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione](/img/structure/B15005731.png)
![4H-Isoxazolo[4,3-c]pyridin-5-ol, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-](/img/structure/B15005739.png)

